molecular formula C12H10N2O3 B8726245 4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid CAS No. 860013-31-6

4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid

Cat. No. B8726245
Key on ui cas rn: 860013-31-6
M. Wt: 230.22 g/mol
InChI Key: DQYJUVSSLABJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419979B2

Procedure details

4-Acetylbenzoic acid (5.00 gram, 30.5 mmol) and 3.19 gram of glyoxalic acid monohydrate (34.7 mmol, 1.14 eq.) were stirred in 50 mL of acetic acid at 110° C. for 20 hours, and then cooled to 40° C. Solvent was removed with evaporator in vacuo. To the residue was added water (15 mL), and the mixture cooled with an ice bath. The resulting solution was titrated with ammonia solution until pH 9. Methyl hydrazine (3.00 mL 57.3 mmol, 1.88 eq.) was added, and the mixture was heated to reflux for 5 hours. The solution was concentrated in vacuo. To the solid residue was added 1 M cold aqueous hydrochloric acid until the solution had a pH 1˜2. The solid was filtrated and dried in vacuo over night. The solids were treated with diethyl ether (200 mL) and the mixture was ultrasonicated at room temperature for 3 hours and filtered. The solids were treated with 200 mL of diethyl ether and stirred for 2 hours before filtration, which after drying gave 4-(1-methyl-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzoic acid in 33% isolated yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Methyl hydrazine
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)(=O)[CH3:2].O.[C:14]([OH:18])(=O)[CH:15]=O.[CH3:19][NH:20][NH2:21]>C(O)(=O)C>[CH3:19][N:20]1[C:14](=[O:18])[CH:15]=[CH:2][C:1]([C:4]2[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=2)=[N:21]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
3.19 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Methyl hydrazine
Quantity
3 mL
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours before filtration, which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed with evaporator in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added water (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled with an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the solid residue was added 1 M cold aqueous hydrochloric acid until the solution
FILTRATION
Type
FILTRATION
Details
The solid was filtrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo over night
ADDITION
Type
ADDITION
Details
The solids were treated with diethyl ether (200 mL)
CUSTOM
Type
CUSTOM
Details
the mixture was ultrasonicated at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The solids were treated with 200 mL of diethyl ether
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=C(C=CC1=O)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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